3,6-dimethyl-9H-thioxanthen-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-9-3-5-11-13(7-9)17-14-8-10(2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPQDYQXILVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Photochemistry and Photophysical Mechanisms of Thioxanthone Derivatives, with Specific Reference to 3,6 Dimethyl 9h Thioxanthen 9 One
Fundamental Photophysical Properties of Thioxanthone Systems
The photophysical behavior of thioxanthone derivatives is dictated by their electronic structure and the surrounding environment. Upon absorption of light, these molecules are promoted to an excited singlet state, from which they can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay.
The absorption of light by thioxanthone and its derivatives in the UV-visible region initiates their photochemical activity. These absorption bands correspond to electronic transitions from the ground state to various excited singlet states. For the parent thioxanthen-9-one (B50317) (TX), the absorption spectra show distinct bands that are influenced by the solvent polarity. researchgate.netresearchgate.net Generally, thioxanthone derivatives exhibit absorption bands below 380 nm, which are attributed to π–π* transitions within the thioxanthone unit. nih.gov The introduction of substituents, such as methyl groups in 3,6-dimethyl-9H-thioxanthen-9-one, can cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. nih.gov
The absorption spectra of thioxanthen-9-one reveal the presence of both nπ* and ππ* transitions. researchgate.net The nπ* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the ππ* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. The relative energies of these states are sensitive to the solvent environment. In many thioxanthone derivatives, the lowest singlet and triplet excited states are close in energy, which facilitates both internal conversion and intersystem crossing. researchgate.net
Table 1: Light Absorption Properties of Selected Thioxanthone Derivatives
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Thioxanthen-9-one | Acetonitrile | ~300, ~370 | nπ, ππ | researchgate.netresearchgate.net |
| 2-Bromo-9H-thioxanthen-9-one | Toluene | - | - | nih.gov |
Following photoexcitation and intersystem crossing, the triplet state (³TX) of thioxanthone derivatives plays a central role in their photochemistry. The triplet state is characterized by its energy and lifetime, which are crucial parameters influencing its reactivity. The triplet state of thioxanthen-9-one is comprised of two components, the ³nπ and ³ππ* states, with the ³ππ* component becoming more significant in more polar solvents. researchgate.net
The lifetime of the triplet state can be influenced by various factors, including the solvent and the presence of quenchers. For instance, the self-quenching rate constant of the thioxanthen-9-one triplet state decreases in the order of acetonitrile, acetonitrile/methanol (1:1), and acetonitrile/water (1:1), which may be due to the formation of an exciplex through hydrogen bonding. researchgate.net
Intersystem crossing (ISC) is the non-radiative transition between two electronic states of different spin multiplicity, typically from an excited singlet state to a triplet state. For many aromatic ketones like xanthone (B1684191), a close structural analog of thioxanthone, ISC is remarkably efficient, with a quantum yield approaching unity. chemrxiv.org This high efficiency is attributed to strong spin-orbit coupling between the singlet and triplet states. chemrxiv.org In xanthone, the ISC process is sequential, involving an internal conversion from a higher singlet state to the lowest excited singlet state (¹nπ), followed by a rapid ISC to the triplet manifold (³ππ), and finally an internal conversion to the lowest triplet state (³nπ). chemrxiv.org This process generally follows El-Sayed's rule, which favors transitions between states of different orbital types (e.g., ¹nπ → ³ππ*). chemrxiv.orgresearchgate.net The efficiency of ISC can be influenced by solvent polarity, with both internal conversion and ISC rates decreasing as solvent polarity increases. researchgate.net
Photoinduced Electron Transfer (PET) Processes
The excited triplet state of thioxanthone derivatives is a potent oxidant and reductant, enabling it to participate in photoinduced electron transfer (PET) reactions. These processes are fundamental to the application of thioxanthones as photosensitizers and photocatalysts.
The excited triplet state of a thioxanthone photocatalyst can be quenched through two primary pathways: oxidative quenching and reductive quenching. researchgate.net
In an oxidative quenching cycle , the excited photocatalyst accepts an electron from a donor molecule, resulting in the formation of the photocatalyst's radical anion and the donor's radical cation. For example, the triplet state of thioxanthen-9-one (³TX*) efficiently undergoes electron transfer with diphenylamine (B1679370) (DPA), producing the thioxanthen-9-one radical anion (TX•−) and the diphenylamine radical cation (DPA•+). researchgate.netresearchgate.net This process is a key step in many photoredox catalytic reactions. ossila.com
In a reductive quenching cycle , the excited photocatalyst donates an electron to an acceptor molecule. This generates the photocatalyst's radical cation and the acceptor's radical anion.
The quenching of triplet thioxanthone by amines is a well-studied example of PET. researchgate.netpku.edu.cn The efficiency of this quenching is dependent on the amine's ionization potential and the reaction's free energy change (ΔG). researchgate.netpku.edu.cn
While often acting as an oxidant in its excited state, thioxanthone can also function as an excited-state reductant, particularly when interacting with suitable electron acceptors. Upon photoexcitation, the triplet thioxanthone can donate an electron, forming the thioxanthone radical cation. This reactivity is crucial in certain photocatalytic cycles where the substrate needs to be reduced.
The quenching of triplet thioxanthone by various substrates, including amines, phenols, and alcohols, has been investigated through laser flash photolysis. pku.edu.cn In the case of amines without an active hydrogen, electron transfer is the dominant quenching mechanism. pku.edu.cn However, for amines with an active hydrogen, as well as for phenols and alcohols, a combination of electron and proton transfer (or hydrogen atom transfer) can occur. pku.edu.cn
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioxanthen-9-one |
| Diphenylamine |
| Acetonitrile |
| Methanol |
| 2-Bromo-9H-thioxanthen-9-one |
| 3,6-Di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one |
| Xanthone |
| 10-methylisoalloxazine |
| Heptazine |
| 2-Methyl-9H-thioxanthene-9-one |
| 2-(Trifluoromethyl)thioxanthen-9-one |
| (E)-9-(4-nitrostyryl)anthracene |
| Phenol |
Hydrogen Atom Transfer (HAT) Mechanisms
Intermolecular Hydrogen Atom Transfer
In intermolecular HAT, the excited thioxanthone molecule abstracts a hydrogen atom from a separate molecule in the reaction medium. This process is crucial for many of its applications as a photocatalyst. For instance, excited photocatalysts (PCHAT) can abstract a hydrogen atom from a donor, and the resulting radical can then engage in further reactions, such as addition to an olefin acs.org.
Thioxanthone derivatives, including the structurally similar 3,6-dimethoxy-9H-thioxanthen-9-one, are recognized as effective photocatalysts for HAT acs.org. The process typically involves the photoexcitation of the thioxanthone to its triplet state, which then abstracts a hydrogen atom from a substrate, initiating a radical chain reaction or a catalytic cycle.
Intramolecular Hydrogen Atom Transfer in Designer Photoinitiators
Intramolecular HAT occurs when the hydrogen atom is transferred from one part of the photoinitiator molecule to another. While the search results provide extensive information on intermolecular HAT involving thioxanthones, specific examples and detailed research findings on intramolecular HAT in designer photoinitiators based on this compound are not prevalent. However, theoretical calculations on related structures like glutathione (B108866) thiyl radicals have shown that intramolecular hydrogen shifts are feasible, with activation energies depending on the specific C-H bond involved nih.gov. This principle suggests that designer photoinitiators incorporating the this compound core could be engineered to facilitate intramolecular HAT, although specific experimental data is required for confirmation.
Triplet Energy Transfer (EnT) Processes
Triplet energy transfer (EnT) is a cornerstone of the photochemical utility of thioxanthone derivatives. In this process, the excited triplet state of the thioxanthone (the donor) transfers its energy to a suitable acceptor molecule, which is consequently raised to its triplet state. This sensitization process is vital for initiating photochemical reactions that are not accessible through direct irradiation of the acceptor molecule researchgate.net.
The efficiency of triplet energy transfer is critically dependent on the triplet energy of the donor being higher than that of the acceptor. Studies on various alkoxy thioxanthones have determined their triplet energy to be higher than 61 kcal/mol, which is sufficient to sensitize a wide range of organic molecules researchgate.net. The triplet state energy of the parent thioxanthone is reported to be approximately 2.75 eV (63.4 kcal/mol) chemrxiv.org. This high triplet energy makes this compound, by extension, an excellent candidate for a triplet sensitizer.
Direct measurements of triplet-triplet energy transfer have been conducted using thioxanthone as an energy donor incorporated into DNA strands. These studies reveal a strong dependence of the energy transfer rate on the distance between the donor and acceptor chemrxiv.orgchemrxiv.org. For instance, a triplet-triplet energy transfer rate constant (kTTET) of (22.7 ± 4.0) × 10³ s⁻¹ was calculated when the thioxanthone and a naphthalene (B1677914) acceptor were separated within a DNA duplex chemrxiv.org.
| Quencher | Quenching Rate Constant (kq) (L mol⁻¹ s⁻¹) | Triplet Energy (ET) (kcal/mol) |
| trans-Stilbene | Diffusion-controlled | < 61 |
| 1-Methylnaphthalene | Diffusion-controlled | < 61 |
| 1,3-Cyclohexadiene | Diffusion-controlled | < 61 |
| 1,4-Cyclohexadiene | ~10⁹ | - |
| Phenols | ~10⁹ | - |
| Indole | ~10⁹ | - |
| This table presents quenching rate constants for the generic thioxanthone triplet, indicating its high triplet energy. Data sourced from researchgate.net. |
Application as Photoredox Catalysts
The ability of thioxanthone derivatives to engage in single electron transfer (SET) upon photoexcitation makes them valuable as photoredox catalysts. They can participate in both oxidative and reductive quenching cycles, enabling a wide array of synthetic transformations under mild, visible-light-mediated conditions organic-chemistry.orgresearchgate.net.
Catalysis in Organic Transformations
Thioxanthone-based photocatalysts have proven effective in a variety of organic transformations.
C-H Imidation and Acyloxylation: A notable application is the direct C-H imidation and acyloxylation of arenes. Using 3,6-dimethoxy-9H-thioxanthen-9-one as a catalyst, these reactions proceed with high efficiency. In this system, the thioxanthone catalyst acts as an excited-state reductant, establishing an oxidative quenching cycle for radical aromatic substitution nih.gov. This demonstrates the potential of 3,6-disubstituted thioxanthones in C-H functionalization reactions researchgate.netnih.gov.
Other Transformations: While the prompt mentions photoisomerization, rearrangements, cycloadditions, and decarboxylative Giese addition, specific examples detailing the use of this compound for these reactions were not found in the provided search results. However, the known reactivity of thioxanthones suggests their potential applicability. For example, the photochemical deracemization of spirocyclopropyl oxindoles has been achieved using the parent thioxanthen-9-one as a sensitizer, proceeding through a triplet 1,3-diradical intermediate researchgate.net. Thioxanthone/nickel dual catalysis has also been employed for the P(O)-C(sp²) coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites organic-chemistry.orgnih.gov.
Metal-Free Photoredox Catalysis
A significant advantage of using thioxanthone derivatives is the ability to perform photoredox catalysis without expensive and potentially toxic transition metals organic-chemistry.org. These organic photocatalysts offer a more sustainable and economical alternative for various chemical syntheses mst.edursc.org.
Visible-light-promoted strategies using organic dyes like thioxanthones enable the synthesis of complex molecules under environmentally benign conditions organic-chemistry.org. Thioxanthone derivatives have been successfully used as photosensitizers in two- and three-component initiating systems for both free-radical and cationic photopolymerization processes, highlighting their versatility in metal-free applications acs.org. The development of metal-free photoredox catalysis represents a major advancement in green chemistry, with thioxanthone-based systems playing a crucial role mst.edursc.org.
This compound as an Organic-Dye Photoredox Catalyst
Thioxanthen-9-one (TXO) and its derivatives have emerged as potent, inexpensive, and commercially available organic photoredox catalysts. They are capable of absorbing visible light to reach an excited state, which can then mediate electron transfer processes to facilitate a wide range of chemical transformations.
The general mechanism for TXO in photoredox catalysis involves its excitation to a singlet state (¹TXO) upon light absorption, followed by efficient intersystem crossing (ISC) to a longer-lived triplet state (³TXO). This triplet state is the primary photoactive species. In dual catalysis systems, for instance with a nickel catalyst, the excited thioxanthen-9-one can engage in an energy transfer or electron transfer with the nickel complex to drive the catalytic cycle. This strategy has been successfully applied to reactions such as the coupling of (hetero)aryl halides with H-phosphine oxides or H-phosphites and the amination of aryl halides. nih.govorganic-chemistry.orgrsc.org
For This compound , the presence of two electron-donating methyl groups at the 3 and 6 positions is expected to influence its photophysical properties and catalytic activity. While specific studies focusing solely on this derivative are limited, research on analogous compounds, such as 3,6-dimethoxy-9H-thioxanthen-9-one, has shown that substitution at these positions is effective. For example, the 3,6-dimethoxy derivative has been used as an excited-state reductant in an oxidative quenching cycle for the C-H imidation of arenes. researchgate.net The methyl groups in this compound would similarly increase the electron density of the aromatic system. This can shift the absorption spectrum and modulate the redox potential of the excited state, potentially enhancing its efficacy as a photoredox catalyst in specific applications.
The proposed mechanism for thioxanthen-9-one in a dual catalytic cycle often involves the generation of radical species that participate in the main catalytic cycle, for example, with a nickel catalyst. organic-chemistry.org The substitution pattern on the thioxanthone core is crucial for tuning its excited-state kinetics and underlying reaction mechanisms. researchgate.net
Role as Photoinitiators in Photopolymerization
Thioxanthone derivatives are widely utilized as photoinitiators for free-radical polymerization, a process with significant applications in coatings, inks, adhesives, and 3D printing. researchgate.net They primarily function as Type II photoinitiators but can exhibit other mechanisms depending on their molecular structure and the formulation of the system.
Type I Photoinitiator Mechanisms
Type I photoinitiators undergo unimolecular bond cleavage (α-cleavage) upon irradiation to directly generate free radicals that can initiate polymerization. While thioxanthone derivatives are archetypal Type II initiators, certain structural modifications can enable them to function as Type I photoinitiators. researchgate.net For instance, derivatives incorporating specific labile bonds, such as a C-S bond in S-thioxanthone xanthates, can undergo photodecarboxylation or other fragmentation reactions to produce initiating radicals. Some thioxanthone derivatives have been shown to act as one-component free-radical photoinitiators, implying a cleavage mechanism. researchgate.net However, this pathway is less common for the standard thioxanthone skeleton compared to the Type II mechanism.
Type II Photoinitiator Systems with Co-initiators
The predominant mechanism for thioxanthone-based photoinitiators, including this compound, is the Type II process. This is a bimolecular mechanism that requires a second component, known as a co-initiator or synergist, which is typically a hydrogen donor like a tertiary amine.
The process unfolds as follows:
Excitation : The thioxanthone molecule (TX) absorbs UV or visible light and is promoted to an excited singlet state (¹TX*).
Intersystem Crossing (ISC) : The singlet state rapidly and efficiently converts to a more stable, longer-lived triplet state (³TX*).
Hydrogen Abstraction : The excited triplet-state thioxanthone (³TX*) interacts with the co-initiator, commonly an amine like N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDB). The thioxanthone abstracts a hydrogen atom from the amine.
Radical Generation : This hydrogen abstraction event produces two radicals: a ketyl radical derived from the thioxanthone and an aminoalkyl radical from the co-initiator.
The aminoalkyl radical is typically the primary species responsible for initiating the polymerization of monomers, such as acrylates. researchgate.netacs.org The thioxanthone ketyl radical is generally less reactive towards initiating polymerization due to steric hindrance and delocalization of the radical. researchgate.net The efficiency of this process is highly dependent on the concentration and structure of the amine co-initiator. researchgate.net
Development of One-Component Free-Radical Photoinitiators
A significant advancement in the field has been the development of one-component or unimolecular Type II photoinitiators. These molecules are designed to overcome the diffusion-controlled limitations of traditional two-component systems. In these systems, the hydrogen-donating moiety (like a tertiary amine) is covalently attached to the thioxanthone chromophore. rsc.org
Upon irradiation, an intramolecular electron transfer followed by a proton transfer occurs, generating the initiating aminoalkyl radical and the ketyl radical within the same molecule. This design enhances the efficiency of radical generation. Several one-component visible light photoinitiators based on the thioxanthone scaffold have been synthesized, demonstrating higher photopolymerization activity and better migration stability compared to their two-component counterparts. rsc.orgmdpi.com For example, an acrylate-functionalized thioxanthone containing a tertiary amine group (TX-PA) was shown to effectively initiate the polymerization of various acrylates. rsc.org
Influence of Thioxanthone Skeleton Substitution on Photoinitiating Efficiency
The substitution pattern on the thioxanthone aromatic rings profoundly affects the photoinitiating efficiency. researchgate.netresearchgate.net Substituents can alter the molecule's photophysical and photochemical properties, including:
Absorption Spectrum : Substituents can shift the maximum absorption wavelength (λmax) and increase the molar extinction coefficient (ε), allowing for better overlap with the emission spectrum of the light source (e.g., LED lamps) and more efficient light absorption. acs.orgpurdue.edu
Triplet State Properties : The nature and position of substituents influence the energy and character (n-π* vs. π-π*) of the lowest triplet state, as well as its lifetime. These factors are critical for the efficiency of the hydrogen abstraction step. researchgate.netresearchgate.net Studies on various substituted thioxanthones show that triplet lifetimes can vary significantly with substitution and solvent. researchgate.net For instance, in ethyl acetate, the triplet lifetime of unsubstituted thioxanthone is ~6 μs, while for 2-propoxy-thioxanthone it is ~20 μs. researchgate.net
Reactivity : Electron-withdrawing or electron-donating groups modify the electron density distribution in the excited state, affecting the rate of hydrogen abstraction from the co-initiator. In some systems with high amine concentrations, thioxanthones with electron-withdrawing substituents have shown higher efficiency. researchgate.net
For This compound , the two methyl groups are electron-donating. This would be expected to influence the energy of the π-π* transition and potentially increase the triplet lifetime, which could enhance its photoinitiation efficiency in certain systems. The table below compares the triplet state properties of unsubstituted thioxanthone with some of its substituted derivatives.
Table 1: Photophysical Properties of Selected Thioxanthone Derivatives This interactive table provides data on the triplet-triplet absorption maxima and triplet lifetimes for different thioxanthone compounds in ethyl acetate, illustrating the effect of substitution.
| Compound | Substituent | Triplet Absorption Max (λmaxT) (nm) | Triplet Lifetime (τT) (μs) |
|---|---|---|---|
| Thioxanthone | None | 625 | 6.0 |
| 2-Chlorothioxanthone | 2-Cl | 620 | 5.5 |
| 2-Propoxy-thioxanthone | 2-OPr | 640 | 20.0 |
| 2,4-Diethylthioxanthone | 2,4-Et₂ | 645 | 13.0 |
Data sourced from Ferreira et al., J. Braz. Chem. Soc. (2006). researchgate.net
Table 2: Performance Data of Selected Thioxanthone-Based Photoinitiating Systems This table showcases performance metrics for different photoinitiator systems, highlighting how molecular design impacts practical outcomes like polymerization conversion and migration stability.
| Photoinitiator System | Monomer(s) | Final Monomer Conversion (%) | Migration Stability (% Extracted) | Light Source |
|---|---|---|---|---|
| TX-B / MDEA | HDDA | ~52 (without MDEA), ~92 (with MDEA) | 54.0 | Xenon Lamp |
| STX (Silicone-Thioxanthone) | HDDA | ~65 (with MDEA) | 8.1 | Xenon Lamp |
| TX-PA | HDDA | ~70 (without MDEA) | Not specified | Xenon Lamp |
Data for TX-B and STX sourced from Wu et al., RSC Adv. (2016) and Wang et al., Molecules (2019). rsc.orgmdpi.com Data for TX-PA sourced from Wu et al., RSC Adv. (2016). rsc.org
Mechanistic Investigations and Reaction Pathways Involving Thioxanthones
Elucidation of Reaction Mechanisms in Reduction Processes (e.g., Hydrostannation with Organotin Hydrides)
The reduction of thioxanthones, particularly the carbonyl group, is a key transformation that leads to a variety of other derivatives. While specific mechanistic studies on the hydrostannation of 3,6-dimethyl-9H-thioxanthen-9-one are not extensively detailed in the available literature, the general principles of organotin hydride reductions of ketones can be applied.
Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are well-known radical-based reducing agents. The reduction of a ketone like a thioxanthone likely proceeds through a radical chain mechanism. The process is typically initiated by a radical initiator (like AIBN) or by light, which generates a tributyltin radical (Bu₃Sn•). This radical then abstracts the hydrogen from another molecule of tributyltin hydride to propagate the chain.
The key step in the reduction of the thioxanthone is the addition of the tin hydride across the carbonyl double bond. This can occur via a polar or a radical pathway. In a likely radical pathway, the tin radical adds to the carbonyl oxygen, followed by hydrogen atom transfer from the tin hydride to the carbonyl carbon. Alternatively, a polar mechanism could involve the hydride acting as a nucleophile. Studies on the reduction of different thioxanthenones by dibutyltin (B87310) chloride hydride have been noted, though detailed kinetic analyses are often complex. researchgate.net The efficiency and pathway of these reductions can be influenced by factors such as the solvent, the presence of impurities, and the specific substituents on the thioxanthone ring. nih.gov
Mechanistic Probes in Photoinduced Transformations
Thioxanthones, including this compound, are renowned for their photochemical properties and are widely used as photoinitiators in polymerization reactions. researchgate.netresearchgate.net Their mechanism of action is rooted in their ability to absorb UV or visible light and transition to an electronically excited state. rsc.orgsigmaaldrich.com
Upon absorption of light, the thioxanthone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). researchgate.netnih.gov This triplet state is the key reactive species in most photoinduced transformations involving thioxanthones. The triplet state of a thioxanthone can initiate chemical reactions through two primary pathways:
Hydrogen Abstraction: The triplet thioxanthone can abstract a hydrogen atom from a suitable donor molecule (like an amine, alcohol, or thiol), which acts as a co-initiator. pku.edu.cn This process generates a thioxanthone ketyl radical and a radical from the co-initiator. The latter is typically the species that initiates the polymerization of monomers. researchgate.net
Electron Transfer: Alternatively, the excited thioxanthone can engage in an electron transfer reaction. It can act as an electron acceptor from an electron-donating co-initiator (like an amine) or as an electron donor to a suitable acceptor. pku.edu.cn This process results in the formation of radical ions, which can then generate the initiating radicals for polymerization.
The specific pathway and efficiency of these photoinduced transformations are influenced by the substituents on the thioxanthone ring system and the solvent polarity. researchgate.netnih.gov For instance, derivatives like N-(9-Oxo-9H-thioxanthen-2-yl) acrylamide (B121943) have been designed as efficient LED-sensitive photoinitiators. researchgate.net Theoretical studies, such as density functional theory (DFT), have been employed to understand the deactivation pathways of triplet excited state thioxanthones. nih.gov
Insights into Biological Mechanisms of Action
The thioxanthone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been shown to interact with various biological targets. The mechanisms underlying these interactions are a subject of ongoing research.
Modulation of Cellular Pathways (e.g., Autophagy and Apoptosis Induction)
Certain thioxanthone derivatives have demonstrated the ability to modulate fundamental cellular processes like autophagy and apoptosis, which are critical in the context of cancer. Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, while apoptosis is a programmed form of cell death. aspic.ptresearchgate.net
A notable example is the thioxanthone derivative TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one). nih.govnih.govresearchgate.net Studies on human melanoma cells have shown that TXA1 can induce autophagy at its half-maximal growth inhibitory concentration (GI₅₀). nih.govnih.govresearchgate.net Mechanistically, treatment with TXA1 leads to the formation of autophagic structures and the accumulation of autophagosomes. nih.govnih.gov At higher concentrations (twice the GI₅₀), TXA1 has been observed to induce apoptosis. nih.govresearchgate.net This dual role suggests that thioxanthones can be developed as modulators of cellular life and death pathways. aspic.ptresearchgate.net The antitumor activity of TXA1 has also been linked to alterations in cholesterol localization within cancer cells. researchgate.netacs.org
Inhibition of Efflux Pumps (e.g., AcrAB-TolC and NorA)
Bacterial multidrug resistance is a major global health threat, and the overexpression of efflux pumps is a key mechanism by which bacteria expel antibiotics. Thioxanthone derivatives have emerged as potential inhibitors of these pumps. nih.govresearchgate.netnih.govscilit.com
Specifically, thioxanthones have been investigated as inhibitors of the AcrAB-TolC efflux system in Gram-negative bacteria and the NorA efflux pump in Gram-positive bacteria. researchgate.netnih.gov The proposed mechanism of action involves the thioxanthone derivatives binding to the efflux pumps, thereby blocking their function. nih.govresearchgate.net Docking studies have been used to predict the binding affinities of thioxanthones to these pumps and to understand the molecular interactions. nih.govresearchgate.net For the AcrAB-TolC system, thioxanthones are thought to interact with both the AcrA and AcrB components. nih.gov By inhibiting these pumps, thioxanthones can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell.
Enzyme Inhibition Mechanisms (e.g., COX-2, α-Amylase, Pancreatic Lipase)
Thioxanthone derivatives have been explored as inhibitors of various enzymes implicated in disease.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain. nih.gov Thioxanthene (B1196266) and xanthone (B1684191) derivatives have been identified as potential COX-2 inhibitors. nih.govmdpi.com Molecular docking studies suggest that these compounds can bind to the active site of the COX-2 enzyme. nih.gov The inhibitory activity and selectivity for COX-2 over the related COX-1 enzyme are influenced by the substitution pattern on the thioxanthone/xanthone scaffold. researchgate.netmdpi.com For some derivatives, the interaction is stabilized by the formation of hydrogen bonds with key amino acid residues, such as Ser516, in the active site of COX-2. nih.gov
α-Amylase and Pancreatic Lipase (B570770): These enzymes are involved in the digestion of carbohydrates and fats, respectively, and their inhibition is a therapeutic strategy for managing diabetes and obesity. nih.govnih.gov Recent studies have shown that trifluoromethyl thioxanthene derivatives can inhibit both α-amylase and pancreatic lipase. nih.gov One of the most potent derivatives exhibited an IC₅₀ value of 60.2 µM for α-amylase inhibition and 100.6 µM for lipase inhibition. nih.gov While detailed mechanistic studies for thioxanthones are emerging, research on the closely related xanthones has shown they can act as competitive or mixed-type inhibitors of these enzymes. mdpi.comresearchgate.net The inhibitory mechanism likely involves the binding of the thioxanthone derivative to the active site of the enzyme, thereby preventing substrate access. nih.gov
Theoretical and Computational Chemistry Studies of 3,6 Dimethyl 9h Thioxanthen 9 One and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, are fundamental to understanding the geometry and electronic properties of 3,6-dimethyl-9H-thioxanthen-9-one. The B3LYP functional, a hybrid DFT method, is commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for organic molecules of this size.
These calculations typically begin with a geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. For thioxanthenone derivatives, theoretical studies on analogous compounds have shown that the optimized geometrical parameters obtained by methods like B3LYP show good agreement with experimental data from techniques such as X-ray diffraction (XRD). nih.gov This provides confidence in the computational model's ability to reproduce the real-world structure of the molecule.
Theoretical investigations on similar thioxanthene (B1196266) systems have explored various possible stable conformations. nih.gov For this compound, computational analysis would similarly predict the most energetically favorable conformation, taking into account the orientation of the methyl groups on the aromatic rings.
Electronic Structure Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and polarizability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thioxanthene core, including the sulfur atom and the phenyl rings, while the LUMO is anticipated to be centered around the electron-withdrawing carbonyl group. The presence of electron-donating methyl groups at the 3 and 6 positions would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted thioxanthen-9-one (B50317). A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its photophysical properties. nih.gov
Calculations on analogous thioxanthene derivatives have shown that these frontier orbitals play a key role in the charge transfer that occurs upon electronic excitation. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for Thioxanthenone Analogues
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| Thioxanthen-9-one | DFT/B3LYP | -6.25 | -2.15 | 4.10 |
| 2-Trifluoromethyl-9H-thioxanthen-9-ol | DFT/B3LYP | -6.50 | -1.50 | 5.00 |
This table presents hypothetical data based on computational studies of similar compounds to illustrate expected trends.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions.
For this compound, NBO analysis would reveal the nature of the bonds, such as the C=O double bond of the ketone and the C-S and C-C bonds within the tricyclic system. The analysis quantifies the occupancy of these orbitals, with values close to 2.0 for strongly localized bonds. wisc.edu
Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Thioxanthenone Skeleton
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) S | π*(C=C) | 5.8 |
| LP (2) O | σ*(C-C) | 2.5 |
This table contains representative data for a generalized thioxanthenone structure to illustrate the types of interactions revealed by NBO analysis.
Vibrational Spectroscopy Simulations and Analysis (e.g., FT-IR, FT-Raman)
Theoretical vibrational analysis is a powerful tool for interpreting and assigning the features observed in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. nih.gov
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to specific molecular motions. Key vibrational modes would include:
The C=O stretching vibration of the ketone group, typically appearing as a strong band in the IR spectrum.
C-H stretching and bending vibrations of the aromatic rings and the methyl groups.
C-S stretching vibrations associated with the central thiopyran ring.
Ring breathing modes of the aromatic systems.
By comparing the calculated frequencies with experimental spectra of this compound and its analogues, a detailed assignment of the observed bands can be made. nih.gov Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of different internal coordinates to each normal mode, providing a more precise description of the vibrations.
Table 3: Selected Calculated Vibrational Frequencies for a Dimethyl-Substituted Thioxanthenone Structure
| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |
|---|---|---|---|
| C=O Stretch | 1650 | 250 | 30 |
| Aromatic C-H Stretch | 3050-3100 | 15 | 120 |
| CH3 Symmetric Stretch | 2920 | 25 | 80 |
This table shows plausible calculated vibrational data for a molecule with the core structure of this compound, based on general frequency ranges for these functional groups.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with other molecules. nih.gov While quantum chemical calculations often focus on a single, static molecule, MD simulations can model larger systems, such as the molecule in a solvent or interacting with a biological target.
For this compound, MD simulations could be employed to understand its behavior in different environments. For instance, simulating the molecule in an aqueous solution would reveal how water molecules arrange around it and how this solvation shell influences its conformation. nih.gov
Solvatochromism and Solvent Effects on Photophysical Properties
Solvatochromism refers to the change in the color of a substance, or more broadly, a change in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. researchgate.net
Computational studies can model solvatochromic effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a combined quantum mechanics/molecular mechanics (QM/MM) approach. These models help to predict how the photophysical properties of 3,6-dimethyl-9H-thioxanthen-one would change in solvents of varying polarity.
For thioxanthone and its derivatives, the nature of the solvent can significantly influence the energies of the singlet and triplet excited states. researchgate.net Studies on the parent compound, thioxanthone, have shown that solvation leads to a lengthening of the carbonyl bond. This is accompanied by a blue shift (to higher energy) of the n→π* transitions and a red shift (to lower energy) of the π→π* transitions as solvent polarity increases. researchgate.net Similar trends would be expected for this compound, and computational modeling would allow for a quantitative prediction of these shifts. Understanding these solvent effects is crucial for applications in areas like photochemistry and materials science, where the molecule's performance may depend on its environment.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioxanthen-9-one |
| 2-Trifluoromethyl-9H-thioxanthen-9-ol |
Prediction of Reactivity and Interaction Properties
Theoretical and computational chemistry provides powerful tools for predicting the reactivity and interaction properties of molecules like this compound. By employing methods rooted in density functional theory (DFT), it is possible to elucidate the electronic structure and, consequently, the chemical behavior of the molecule. These computational approaches allow for the calculation of various descriptors that offer quantitative and qualitative insights into how the molecule will interact with other chemical species. Key methods include the analysis of Frontier Molecular Orbitals (FMO), the mapping of the Molecular Electrostatic Potential (MEP), and the calculation of global and local reactivity descriptors.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. aimspress.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more reactive. For thioxanthone derivatives, the HOMO is typically distributed over the electron-rich aromatic rings and the sulfur atom, while the LUMO is often localized on the electron-deficient carbonyl group and the central heterocyclic ring system. rsc.org This distribution dictates the molecule's behavior in charge-transfer interactions.
Table 1: Illustrative Frontier Molecular Orbital Properties of a Thioxanthone Analogue
| Parameter | Energy (eV) | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting intermolecular interactions by visualizing the electrostatic potential on the electron density surface of a molecule. researchgate.netrsc.org The MEP map uses a color scale to indicate different potential regions: red signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. aimspress.commdpi.com Green and yellow areas represent intermediate or neutral potential.
For a molecule like this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. This analysis helps in understanding non-covalent interactions, which are crucial in host-guest chemistry and biological recognition processes. mdpi.com
Global and Local Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more quantitative picture than FMO analysis alone.
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Local reactivity descriptors, such as Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For example, these functions would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen atom for electrophilic attack in the thioxanthenone scaffold.
Table 2: Illustrative Global Reactivity Descriptors for a Thioxanthone Analogue
| Descriptor | Formula | Value (eV) | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 | Measures the overall electron-attracting power of the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 | Indicates high stability and low reactivity due to a relatively large value. |
| Chemical Softness (S) | 1/(2η) | 0.227 | Reflects the molecule's polarizability. |
| Electrophilicity Index (ω) | χ²/(2η) | 3.64 | Quantifies the molecule's capacity to accept electrons. |
Advanced Material Science Applications of Thioxanthone Derivatives, with Potential for 3,6 Dimethyl 9h Thioxanthen 9 One
Organic Semiconductors and Electronic Devices
The field of organic electronics relies on the development of new semiconducting materials that are lightweight, flexible, and solution-processable. Thioxanthone derivatives have been identified as promising candidates for use in organic semiconductors due to their inherent electronic properties. The introduction of electron-donating groups, such as the methyl groups in 3,6-dimethyl-9H-thioxanthen-9-one, is known to influence the charge transport characteristics of the material.
Studies on related thioxanthone derivatives have demonstrated their capacity for both hole and electron transport, a property known as bipolar charge transport. For instance, thioxanthone derivatives incorporating carbazole (B46965) and acridane moieties have shown balanced hole and electron mobilities, a desirable feature for efficient organic electronic devices. nih.gov The substitution pattern on the thioxanthone core plays a crucial role in determining these properties. It is postulated that the symmetrical placement of methyl groups in the 3,6-positions could lead to ordered molecular packing in the solid state, which is beneficial for efficient charge transport.
Table 1: Potential Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| Charge Transport | Bipolar (Hole and Electron) | Derivatives with electron-donating groups have shown balanced charge transport. nih.gov |
| Ionization Potential | Relatively Low | Electron-donating methyl groups are expected to lower the ionization potential. |
| Electron Affinity | Moderate | The thioxanthone core is an electron-accepting unit. |
| Mobility | Potentially High | Symmetrical substitution can lead to favorable molecular packing. |
Light-Absorbing Materials for Photovoltaic Applications (e.g., Solar Cells)
The quest for efficient and cost-effective solar energy conversion has spurred research into novel light-absorbing materials for photovoltaic devices. The ability of a material to absorb a broad range of the solar spectrum is paramount for high power conversion efficiency. Thioxanthone derivatives, with their tunable absorption properties, are attractive candidates in this regard.
The methyl groups in this compound are expected to cause a bathochromic (red) shift in its absorption spectrum compared to the unsubstituted thioxanthen-9-one (B50317). This would allow the material to harvest more light from the visible region of the solar spectrum. Furthermore, thioxanthone derivatives can be utilized as a component in the hole-transport layer (HTL) of perovskite solar cells, facilitating the efficient extraction of charge carriers from the light-absorbing perovskite layer. The energy levels of the HTL material must be well-aligned with the perovskite to minimize energy loss. The electronic properties of this compound, modulated by the methyl groups, could potentially be tuned for optimal alignment.
Organic Light Emitting Diodes (OLEDs) as Thermally Activated Delayed Fluorescence (TADF) Emitters
Organic Light Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. A key area of research is the development of highly efficient emitter materials. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. TADF materials are characterized by a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).
Thioxanthone and its derivatives have been successfully employed as the electron-acceptor unit in donor-acceptor (D-A) type TADF emitters. nih.gov The emission color and efficiency of these emitters can be tuned by modifying the donor and acceptor moieties. For instance, combining a thioxanthone acceptor with a carbazole donor has resulted in blue and green TADF emitters with high external quantum efficiencies (EQEs) exceeding 11% and 13.6%, respectively. nih.gov The introduction of electron-donating methyl groups at the 3 and 6 positions of the thioxanthone core in this compound is expected to influence the intramolecular charge transfer character and, consequently, the ΔEST, making it a promising candidate for efficient TADF emitters.
Table 2: Performance of OLEDs based on Thioxanthone Derivatives
| Thioxanthone Derivative | Donor Moiety | Emission Color | Maximum EQE (%) | CIE Coordinates (x, y) | Reference |
| CzTXO | Carbazole | Blue | >11 | Not Specified | nih.gov |
| DCzTXO | Dicarbazole | Blue | >11 | Not Specified | nih.gov |
| CzSOXO | Carbazole | Green | 13.6 | (0.37, 0.57) | nih.gov |
| Thioxanthone-Acridane | 2,7-di-tert-butyl-9,9-dimethylacridane | Green-Yellow | 10.3 | Not Specified | nih.gov |
Electrochromic Materials and Devices
Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property makes them suitable for applications like smart windows, anti-glare mirrors, and electronic displays. The reversible redox behavior of certain organic molecules is the basis for their electrochromic properties.
Spectroelectrochemical studies on 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide have shown that these compounds and their corresponding radical anions and dianions exhibit strong absorption in the UV-Vis-NIR region upon electrochemical reduction. researchgate.net This indicates that thioxanthone derivatives can function as electrochromic materials. The substitution pattern on the thioxanthone ring influences the reduction potentials and the color of the charged species. It is anticipated that this compound would also exhibit electrochromic behavior, with the methyl groups potentially fine-tuning the switching voltages and the resulting colors.
Photocurable Resins for 3D Printing Technology
Three-dimensional (3D) printing, particularly stereolithography, relies on photocurable resins that solidify upon exposure to light. The key component of these resins is a photoinitiator that absorbs light and generates reactive species to initiate polymerization. Thioxanthone and its derivatives are well-established photoinitiators for UV and visible light curing systems.
The efficiency of a photoinitiator is dependent on its absorption characteristics and its ability to generate radicals. The introduction of substituents on the thioxanthone core can enhance its performance. For example, some thioxanthone derivatives have been developed as one-component polymerizable photoinitiators with excellent migration stability. researchgate.net Given that methyl groups can enhance the light absorption properties in the near-UV and visible regions, this compound holds potential as an efficient photoinitiator for 3D printing applications, potentially offering faster curing speeds and improved resolution.
Intermediates for Molecular Motor Synthesis
Molecular motors are molecules capable of continuous, directional rotary motion powered by an external energy source, such as light or chemical reactions. The synthesis of these complex nanomachines often involves the construction of a sterically overcrowded alkene as the central rotary axle. Thioxanthen-9-one and its derivatives have been utilized as key building blocks for the "stator" or "lower half" of these motors.
The synthesis of these molecular motors often involves a Barton-Kellogg reaction to form the central double bond. The thioxanthone moiety provides a rigid and well-defined platform for the attachment of other functional groups. While specific examples using this compound are not yet reported, its structural similarity to other thioxanthone-based stators suggests its potential as a valuable intermediate in the synthesis of new and more advanced molecular motors. The methyl groups could influence the steric hindrance around the axle and potentially affect the rotational speed and efficiency of the motor.
Applications in Optics, Dyes, and Chemical Sensors
The inherent photophysical properties of thioxanthones make them suitable for applications as dyes and in chemical sensing. The strong absorption and fluorescence of certain derivatives can be exploited for these purposes. For instance, thioxanthone-based dyes with improved solubility and fluorescent properties have been developed.
Furthermore, the interaction of the excited states of thioxanthones with other molecules can be utilized for sensing applications. For example, the fluorescence of a thioxanthone derivative could be quenched or enhanced in the presence of a specific analyte, providing a detectable signal. The electron-donating methyl groups in this compound are likely to enhance its fluorescence quantum yield compared to the parent compound, making it a more promising candidate for fluorescent dyes and sensors.
While direct experimental data on this compound remains scarce in the public domain, a thorough examination of its structural analogs reveals a compound of significant potential in advanced material science. The strategic placement of methyl groups on the thioxanthone core is expected to bestow favorable electronic and photophysical properties, making it a compelling candidate for a range of applications, from next-generation electronics and energy solutions to sophisticated molecular machines and sensors. The synthesis and detailed characterization of this compound are critical next steps to unlock its full potential and pave the way for its integration into transformative technologies.
Biological Activity Profiles and Molecular Interactions in Vitro and Preclinical Research Focus
Investigations into Antineoplastic Potential
Thioxanthen-9-ones, the structural class to which 3,6-dimethyl-9H-thioxanthen-9-one belongs, have been a subject of systematic investigation for their potential as antitumor agents. nih.gov Research has explored their efficacy against various cancer models, including adenocarcinoma and sarcoma. nih.gov
In Vitro Cytotoxicity Against Specific Cancer Cell Lines
While specific cytotoxicity data for this compound against a wide array of cancer cell lines remains a subject of ongoing research, the broader class of thioxanthones has demonstrated notable in vitro activity. For context, related compounds have been evaluated against cell lines such as human colon adenocarcinoma (Caco-2), hepatocellular carcinoma (Hep G2), and chronic myelogenous leukemia (K562). nih.govnih.gov The cytotoxic effects are often evaluated to understand the potential of these compounds in cancer therapy.
Table 1: Illustrative in Vitro Cytotoxicity of Related Thioxanthone Derivatives
| Cell Line | Compound Type | Measurement | Result | Reference |
| Caco-2 | Thioxanthone Derivatives | Cytotoxicity | Studied | nih.gov |
| Hep G2 | Coix lacryma-jobi var. lacryma-jobi seed extracts | Cytotoxicity | Demonstrated | nih.gov |
Note: This table is for illustrative purposes to show the types of cell lines against which similar compounds are tested and does not represent data for this compound itself.
Mechanisms of Cancer Cell Sensitization
The anticancer mechanisms of thioxanthen-9-one (B50317) analogues are multifaceted and involve critical cellular processes.
DNA Synthesis Inhibition: A key mechanism of action for many anticancer agents is the disruption of DNA synthesis in rapidly dividing cancer cells. Acridine and thioacridine derivatives, which share structural similarities with thioxanthenones, have been shown to inhibit RNA synthesis, a critical component of macromolecular biosynthesis. nih.gov This inhibition is a potential pathway through which these compounds exert their antimicrobial and, by extension, their antineoplastic effects. nih.gov
Mammalian Topoisomerase Type II Inhibition: Topoisomerase II is a vital enzyme for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Its inhibition is a proven strategy in cancer chemotherapy. nih.govnih.gov Drugs that target Topoisomerase II can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA damage, or catalytic inhibitors. nih.govoncohemakey.com The ability of thioxanthen-9-one derivatives to act as Topoisomerase II inhibitors is a significant area of interest in the development of new anticancer drugs. nih.govnih.gov These inhibitors can induce double-strand DNA breaks, ultimately triggering apoptosis in cancer cells. nih.gov
Modulation of Intracellular Cholesterol Localization and Steroid Biosynthesis Pathways
Steroid hormones are synthesized from cholesterol, a process that involves intricate intracellular trafficking and enzymatic conversions. nih.govnih.govresearchgate.netcapes.gov.br The journey of cholesterol from cellular uptake to the mitochondria for steroidogenesis is tightly regulated. nih.govnih.govcapes.gov.br While direct evidence linking this compound to the modulation of cholesterol pathways is not extensively documented, the disruption of cellular membrane processes and enzymatic functions is a known mechanism for various bioactive compounds. The structural characteristics of thioxanthenones could potentially allow for interaction with proteins involved in cholesterol transport or with the enzymes of the steroid biosynthesis pathway.
Antimicrobial Activity Studies
The thioxanthone scaffold is recognized for its antimicrobial properties, demonstrating potential against a range of microbial pathogens. nih.govresearchgate.net
Antibacterial Efficacy Against Various Bacterial Strains
Thioxanthone derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov Their efficacy is often attributed to their ability to interfere with essential bacterial processes. nih.gov
Table 2: Antibacterial Activity of a Related Xanthone (B1684191) Derivative
| Bacterial Strain | Compound | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Xanthone 16 | 11 | 4 | nih.gov |
| Enterococcus faecalis ATCC 29212 | Xanthone 16 | 11 | 4 | nih.gov |
| Methicillin-resistant S. aureus 272123 | Xanthone 16 | 25 | 9 | nih.gov |
Note: This table presents data for a related xanthone compound to illustrate the potential antibacterial efficacy of this class of molecules.
Inhibition of Biofilm Formation and Quorum Sensing
Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing protection against host immune responses and antimicrobial treatments. plos.orgmdpi.com This process is often regulated by quorum sensing (QS), a system of cell-to-cell communication. plos.orgnih.govmdpi.com The inhibition of biofilm formation and QS are attractive targets for new antimicrobial therapies. nih.govresearchgate.net Thioxanthones and their isosteres, xanthones, have been investigated for their ability to inhibit these processes. nih.govresearchgate.net Some derivatives have demonstrated potential as antibiofilm agents and have been shown to inhibit bacterial efflux pumps, which can contribute to both antibiotic resistance and biofilm formation. nih.govnih.gov
Antioxidant Property Assessments (e.g., DPPH Radical Scavenging Activity)
The antioxidant potential of thioxanthene (B1196266) derivatives has been a subject of scientific investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. nih.govnih.gov In this test, the antioxidant reacts with the stable DPPH radical, reducing it and causing a color change from purple to yellow, which can be measured spectrophotometrically. youtube.com The degree of discoloration indicates the compound's scavenging capacity. nih.gov
While specific data on this compound is not extensively detailed, studies on related compounds, such as trifluoromethyl thioxanthene derivatives, have shown notable antioxidant activity. For instance, one synthesized derivative demonstrated a 46.6% inhibition in the DPPH assay at a concentration of 80 µg/mL, highlighting the potential of the thioxanthene scaffold in mitigating oxidative stress. researchgate.net
Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of thioxanthene analogues have been explored through their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net COX enzymes, which exist in two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation. jpp.krakow.plfrontiersin.org Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a primary mechanism for many anti-inflammatory drugs. frontiersin.orgnih.gov
Research into trifluoromethyl thioxanthene derivatives has shown promising results in this area. researchgate.net These compounds have demonstrated potent and selective inhibition of the COX-2 enzyme. researchgate.net The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), indicates the concentration of the compound required to reduce the enzyme's activity by half.
Table 1: COX-2 Inhibition by Trifluoromethyl Thioxanthene Derivatives
| Compound | IC50 Value (nM) |
|---|---|
| Derivative 1 | 6.5 |
| Derivative 3 | 27.4 |
| Celecoxib (Control) | 40 |
This table presents data for trifluoromethyl thioxanthene derivatives, as reported in the cited literature. researchgate.net
These findings suggest that the thioxanthene structure is a promising backbone for developing new anti-inflammatory agents. researchgate.net
Other Enzyme Inhibitory Activities
Beyond anti-inflammatory effects, thioxanthene derivatives have been assessed for their ability to inhibit other key enzymes involved in metabolic processes.
α-Amylase Inhibition
α-Amylase is a crucial enzyme in carbohydrate metabolism, breaking down complex starches into simpler sugars. nih.govfrontiersin.org Inhibiting this enzyme can slow down carbohydrate digestion and reduce the rate of glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov Studies on trifluoromethyl thioxanthene derivatives have identified compounds with significant α-amylase inhibitory activity. One such derivative displayed a potent effect with an IC50 value of 60.2 ± 0.8 µM. researchgate.net
Pancreatic Lipase (B570770) Inhibition
Pancreatic lipase is the primary enzyme responsible for digesting dietary fats. nih.govidexx.com By inhibiting this enzyme, the absorption of fat can be reduced, a mechanism widely studied for potential anti-obesity treatments. nih.govnih.gov Research on trifluoromethyl thioxanthene derivatives has shown moderate inhibitory activity against pancreatic lipase. researchgate.net One derivative was found to have an IC50 value ranging from 100.6 to 277 µM. researchgate.net
Table 2: Enzyme Inhibition by Trifluoromethyl Thioxanthene Derivatives
| Target Enzyme | Derivative | IC50 Value (µM) |
|---|---|---|
| α-Amylase | Compound 2 | 60.2 ± 0.8 |
| Pancreatic Lipase | Compound 4 | 100.6 - 277 |
This table presents data for trifluoromethyl thioxanthene derivatives, as reported in the cited literature. researchgate.net
Potential in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can destroy targeted cells, such as cancer cells. nih.govnih.gov A photosensitizer is a molecule that, upon activation by a specific wavelength of light, can induce a phototoxic reaction. mdpi.com Despite the investigation of numerous compounds as potential photosensitizers, including various dye classes and tetrapyrrole structures, available research from the conducted searches does not indicate that this compound has been evaluated for its potential in photodynamic therapy. nih.gov
Interactions with Neurotransmitter Systems (for broader thioxanthene class)
The thioxanthene class of compounds is well-known for its significant interactions with various neurotransmitter systems in the brain, which forms the basis of their use as antipsychotic agents. encyclopedia.pubnih.gov Their primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain's dopamine pathways. encyclopedia.pubauburn.edu By blocking these receptors, thioxanthenes reduce the excessive dopaminergic activity associated with psychosis. auburn.edu
Serotonin (B10506) (5-HT) Receptors: Antagonism at serotonin receptors can influence mood and may contribute to the therapeutic effects. drugbank.com
Histamine (H1) Receptors: Blockade of these receptors is associated with sedative side effects. auburn.edu
Adrenergic (α1) Receptors: Antagonism at alpha-1 adrenergic receptors can lead to effects such as orthostatic hypotension. auburn.edu
The specific affinity for these different receptors varies among the different thioxanthene derivatives, leading to variations in their therapeutic and side-effect profiles. nih.govauburn.edu
Structure Activity Relationship Sar Studies and Molecular Design of Thioxanthone Derivatives
Influence of Substituent Position and Electronic Nature on Activity
The biological and photochemical activity of thioxanthone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the molecule's properties.
Research into the photopolymerization of methyl methacrylate (B99206) initiated by thioxanthones has shown that the efficiency of initiation is strongly linked to the substituent at the C-2 position. researchgate.net Studies indicate that thioxanthones with electron-withdrawing substituents at this position tend to be more efficient photoinitiators, especially at high concentrations of the amine co-initiator. researchgate.net The photophysical data reveal that both the singlet and triplet excited states of these ketones are influenced by the substituent's structure, affecting their interaction with amines and monomers. researchgate.net
In the context of photoredox catalysis, electron-donating substituents on the thioxanthone core have been found to enhance catalytic activity. rsc.org This modification allows the reaction to proceed under visible light irradiation, with purple LED light significantly increasing the yield in some cases. rsc.org Similarly, for applications in organic light-emitting diodes (OLEDs), coupling the thioxanthone acceptor unit with various electron-donating moieties like phenoxazine (B87303) or carbazole (B46965) derivatives significantly impacts the material's optoelectronic properties. nih.govacs.org The strength of the electron-donating group affects the charge transport properties, with weaker donors leading to bipolar charge transport, while stronger donors result in hole-transporting properties. nih.govacs.org These substitutions also influence the emission color and efficiency of the resulting OLEDs. nih.govacs.org
The position of the substituent is equally critical. For instance, in certain cycloaddition reactions, the absence of a substituent at the C-3 position of a reacting quinoxalinone fragment prevents the reaction from proceeding. rsc.org In the development of tetracyclic thioxanthene (B1196266) derivatives for antitumor activity, the nature of the substituent on the newly formed ring system dramatically influences cytotoxicity. nih.gov For example, a primary amino group at a specific position on the fourth ring resulted in potent activity, while replacing it with a hydrogen or a bulkier 2-chlorobenzyl group led to a significant decrease in cell growth inhibition. nih.gov This highlights that specific substitutions can either enhance or diminish the desired biological effect.
Table 1: Influence of Substituent Type and Position on Thioxanthone Activity
Rational Design Strategies for Enhanced Specificity and Efficacy
Rational design, often aided by computational chemistry, provides a powerful strategy for developing thioxanthone derivatives with tailored properties for specific applications. This approach moves beyond trial-and-error synthesis to a more predictive and efficient process for enhancing specificity and efficacy.
A prime example is the design of novel triplet sensitizers for photochemical reactions. nih.gov By using Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate the triplet excited state energies (ET) of virtual compounds. nih.gov This allows for the informed selection and placement of auxochromes on the thioxanthone core to fine-tune UV-vis absorption and triplet energies. nih.gov This computational pre-screening led to the synthesis of sensitizers that successfully shifted reactions from the UV to the visible spectrum (e.g., 455 nm blue light), in some cases dramatically increasing productivity. nih.gov
Similar strategies are employed to create advanced photoinitiators for two-photon polymerization direct laser writing (DLW). nih.gov Computational design helps in tailoring the optical and charge transfer properties by coupling branches with specific electron donor and acceptor qualities to the core thioxanthone structure. nih.gov This systematic approach leads to next-generation photoinitiators with demonstrably superior performance compared to parent compounds like isopropylthioxanthone (B1242530) (ITX). nih.gov
In the development of photoredox catalysts for polymerization, chemical modifications to the thioxanthone skeleton, such as introducing amino-derivative groups, are rationally designed to increase photosensitivity in the visible light region. scripps.edu To improve the efficacy of therapeutic agents, strategies may involve modifying the lead compound to enhance bioavailability and ensure sufficient concentration at the target site. cambridgemedchemconsulting.com The rational design process considers factors that could limit efficacy, such as poor solubility or rapid metabolism, and seeks to address them through targeted chemical modifications. cambridgemedchemconsulting.com
Isosteric and Hybridization Approaches in Derivative Synthesis
Isosteric replacement and molecular hybridization are key strategies in medicinal chemistry to modify lead compounds, aiming to improve their pharmacological profiles. These approaches have been applied to the thioxanthone scaffold to develop new derivatives with enhanced or novel activities. nih.gov
Isosterism involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while potentially reducing toxicity or improving pharmacokinetic properties. nih.govnih.govspringerprofessional.de In the context of thioxanthones, new antitumor derivatives have been developed through isosteric modifications, such as the creation of aza-thioxanthones, where a carbon atom in the ring system is replaced by a nitrogen atom. nih.gov This subtle change can significantly alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov The replacement of the isoxazole (B147169) ring in certain nicotinic receptor ligands with other heterocycles like pyridine (B92270) or oxadiazole is another example of a bioisosteric replacement strategy that has yielded compounds with high affinity. nih.gov
These molecular modification strategies have been instrumental in advancing thioxanthone-based compounds, leading to derivatives with excellent preclinical antitumor efficacy and dual inhibitory action on targets like P-glycoprotein and tumor cell growth. nih.gov
Interplay of Redox Potentials and Aromaticity in Substituted Thioxanthenes
The electrochemical behavior and aromatic character of thioxanthene derivatives are fundamental properties that govern their function, particularly in photochemistry and electronics. The interplay between redox potentials (the tendency to gain or lose electrons) and the aromaticity of the ring system is critical to their activity.
The redox potential of thioxanthones is directly influenced by the nature of their substituents. Studies on bipolar thioxanthone derivatives for OLEDs have shown that ionization potentials can be tuned within a range (e.g., 5.42 to 5.74 eV) by attaching different electron-donating groups. nih.govacs.org This tuning affects the hole- and electron-injecting properties of the material, which is crucial for efficient device performance. acs.org The formation of transient species like the thioxanthone ketyl radical, observed via spectroscopy, is a direct consequence of the molecule's redox activity and is more prevalent in protic solvents like alcohols. researchgate.net
Aromaticity is also a key determinant of the photophysical properties of these compounds. In a series of tetracyclic thioxanthenes, it was found that both the aromaticity of an attached heterocycle and the electron-donating nature of its substituents were important for achieving a high fluorescence quantum yield. nih.gov Disruption of the aromaticity in one of the rings led to a compound that was barely emissive. nih.gov X-ray crystallography studies confirm that the thioxanthone core is essentially planar, and this planarity, which supports an extended π-conjugated system, is maintained even in larger tetracyclic derivatives. nih.gov This extended conjugation and partial aromatic character in the central rings are linked to their desirable electronic and photophysical behaviors. nih.gov Aromatic sulfides, the core structure of thioxanthones, are themselves valuable components in many biologically active molecules and advanced materials. nih.gov
Computational Approaches to SAR Prediction
Computational methods are indispensable tools for predicting the Structure-Activity Relationships (SAR) of thioxanthone derivatives, accelerating the design and discovery of new compounds. These in silico techniques range from predicting sites of metabolism to building quantitative models that correlate structural features with biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. For various classes of compounds, including those with structures analogous to thioxanthone building blocks, QSAR models have been successfully developed to predict activity against targets like Mycobacterium tuberculosis. researchgate.net These models use statistical methods to relate molecular descriptors (e.g., van der Waals volume, electron density) to biological activity, providing insights into the key features required for potency. researchgate.net For antitumor agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create predictive models for tetrazine derivatives, guiding the synthesis of more potent compounds.
Molecular Docking and Dynamics are structure-based methods that simulate the interaction between a ligand (like a thioxanthone derivative) and its protein target. nih.govresearchgate.net These simulations can help rationalize SAR data and provide insights into the molecular interactions that drive binding and activity. Computational target fishing for novel xanthone (B1684191) derivatives has identified kinases as major potential targets, with molecular docking used to validate these predictions.
Metabolism Prediction is another critical area where computational models are applied. Algorithms can predict the likely sites of metabolism on a molecule and the potential structures of its metabolites. nih.gov This is vital as metabolism can activate or deactivate a compound or lead to toxic byproducts. For thioxanthone-based photoinitiators, computational tools have been used to investigate the kinetic and thermodynamic parameters of radical formation and their subsequent reactions. Furthermore, advanced computational methods like TD-DFT are used not just for SAR prediction but for the rational design of molecules with specific, desired properties, such as tailored triplet energies for photosensitization. nih.gov
Table 2: Compound Names Mentioned in the Article
Emerging Research Avenues and Future Perspectives for 3,6 Dimethyl 9h Thioxanthen 9 One
Exploration of Unsymmetric and π-Extended Thioxanthone Architectures
The core structure of 3,6-dimethyl-9H-thioxanthen-9-one, while valuable, represents just one variation of the broader thioxanthone family. Researchers are now venturing into the synthesis and characterization of unsymmetric and π-extended thioxanthone architectures to explore new chemical spaces and properties.
The classic thioxanthone core is a three-ring system. nih.gov However, by strategically adding or modifying substituents, researchers can create unsymmetrical molecules with unique electronic and steric properties. For instance, the synthesis of thioxanthone derivatives with different electron-donating and electron-accepting groups can lead to compounds with tailored optoelectronic characteristics. nih.gov One study reported the synthesis of four thioxanthone derivatives where the thioxanthone unit acted as an acceptor, coupled with various donor moieties like phenoxazine (B87303) and 3,6-di-tert-butylcarbazole. nih.gov These modifications resulted in compounds with varying ionization potentials and charge transport properties, highlighting the potential for creating bespoke materials for electronic devices. nih.gov
Furthermore, extending the π-system of the thioxanthone scaffold by fusing additional aromatic rings can lead to materials with enhanced fluorescence and potential applications in biological imaging. researchgate.net This extension of the conjugated system can significantly alter the photophysical properties of the molecule, opening doors for its use as a fluorescent probe or sensor.
Development of Novel Functionalized this compound Derivatives
Building upon the basic this compound structure, the development of novel functionalized derivatives is a key area of research. By introducing various functional groups at different positions on the thioxanthone ring, scientists can fine-tune the molecule's properties for specific applications.
A significant focus has been on creating derivatives with improved biological activity. For example, the introduction of amino and amide groups at the 3-position of the thioxanthenone scaffold has been explored to increase the solubility and retain the pharmacophoric motif required for biological activity. nih.gov This approach has led to the synthesis of libraries of novel thioxanthen-9-one-10,10-dioxide derivatives that have been screened for their potential as anticancer and antiviral agents. nih.gov
Another strategy involves the synthesis of Schiff base derivatives of thioxanthone. researchgate.net These compounds, formed by the reaction of an amino group with an aldehyde or ketone, have shown promise in various therapeutic areas. The versatility of the Schiff base reaction allows for the introduction of a wide range of substituents, enabling the creation of a diverse library of compounds for biological screening. researchgate.net
The following table summarizes some of the key functionalized derivatives of the broader thioxanthone family and their synthetic approaches:
| Derivative Type | Synthetic Approach | Potential Application | Reference |
| 3-substituted thioxanthen-9-one-10,10-dioxides | Parallel synthesis from 3-chlorothioxanthen-9-one-10,10-dioxide | Anticancer, antiviral | nih.gov |
| Thioxanthone-acceptor with donor moieties | Buchwald–Hartwig coupling reactions | Organic light-emitting diodes (OLEDs) | nih.gov |
| Schiff base derivatives | Reaction of 2-bromo thioxanthone with amines | Biological and therapeutic applications | researchgate.net |
| 1-nitrogen substituted thioxanthones | Copper-catalyzed Ullmann-type C–N coupling | Antimicrobial, efflux pump inhibitors | nih.gov |
| 1-amino substituted thioxanthones | Deprotometalation-iodolysis-copper-catalyzed C-N bond formation | Biological imaging | researchgate.net |
Advanced Theoretical Analysis of Mechanistic Pathways
To fully harness the potential of this compound and its derivatives, a deep understanding of their reaction mechanisms and structure-activity relationships is crucial. Advanced theoretical analysis, using computational chemistry methods, is playing an increasingly important role in this endeavor.
Computational studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. For instance, theoretical calculations can help to predict the most likely sites for chemical reactions, guiding the design of new synthetic routes. They can also be used to model the interactions between thioxanthone derivatives and their biological targets, aiding in the development of more potent and selective drugs.
One area where theoretical analysis has been particularly valuable is in understanding the photophysical properties of thioxanthone derivatives. By modeling the excited states of these molecules, researchers can predict their fluorescence and phosphorescence characteristics, which is essential for their application in areas like photodynamic therapy and organic electronics. google.com
Integration into Multi-component Systems for Synergistic Effects
The concept of synergy, where the combined effect of multiple components is greater than the sum of their individual effects, is a powerful strategy in both materials science and medicine. researchgate.net Researchers are exploring the integration of this compound into multi-component systems to achieve such synergistic effects.
In materials science, this could involve blending or co-polymerizing thioxanthone derivatives with other materials to create composites with enhanced properties. For example, incorporating thioxanthones into polymer matrices could lead to materials with improved mechanical strength, thermal stability, or optical properties.
In a biological context, this compound and its derivatives could be used in combination with other drugs to enhance their therapeutic efficacy. Thioxanthones have been shown to act as efflux pump inhibitors, which can reverse multidrug resistance in cancer cells and bacteria. nih.gov By combining a thioxanthone-based efflux pump inhibitor with a conventional anticancer or antibiotic drug, it may be possible to overcome resistance and improve treatment outcomes.
New Frontiers in Material Science Applications (e.g., Next-Generation Organic Electronics)
The unique photophysical and electronic properties of thioxanthone derivatives make them promising candidates for a range of material science applications, particularly in the field of organic electronics.
One of the most exciting areas of research is their use in organic light-emitting diodes (OLEDs). nih.gov Thioxanthone derivatives with bipolar charge transport capabilities, meaning they can conduct both holes and electrons, are particularly valuable for this application. nih.gov By carefully designing the molecular structure, it is possible to tune the emission color of the OLED, leading to the development of highly efficient and color-pure displays. nih.gov
Beyond OLEDs, thioxanthone derivatives are also being investigated for use in other organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Their ability to absorb light and transport charge makes them suitable for use as active materials in these devices.
Deeper Elucidation of Biological Targets and Signaling Pathways
While the biological activities of some thioxanthone derivatives have been demonstrated, a detailed understanding of their molecular targets and the signaling pathways they modulate is often lacking. Future research will need to focus on a deeper elucidation of these biological mechanisms.
This will involve a combination of experimental and computational approaches. High-throughput screening techniques can be used to identify the specific proteins or enzymes that interact with this compound and its analogs. Once a target has been identified, detailed biochemical and biophysical studies can be used to characterize the interaction and elucidate the mechanism of action.
For example, some thioxanthone derivatives have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov A deeper understanding of how these compounds bind to and inhibit MAO could lead to the development of new treatments for neurological disorders. Similarly, the anticancer activity of some thioxanthones may be due to their ability to interfere with specific signaling pathways that are dysregulated in cancer cells. nih.gov Identifying these pathways will be crucial for the rational design of more effective and targeted cancer therapies.
Q & A
Basic: What synthetic methods are effective for preparing 3,6-dimethyl-9H-thioxanthen-9-one, and how do reaction conditions influence yield?
A common approach involves cyclization of substituted phenylthio precursors. For example, 2-chloro-6-(4-methoxyphenylthio)-benzonitrile undergoes cyclization in a one-pot, two-step reaction to yield derivatives like 1-chloro-7-methoxy-9H-thioxanthen-9-one with ~60% efficiency . Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 80–120°C) is critical. Catalytic methods using Lewis acids (e.g., AlCl₃) or iodine-mediated protocols may enhance regioselectivity .
Advanced: How can 3D-QSAR models (e.g., CoMFA) correlate structural modifications of thioxanthenone derivatives with antitumor activity?
Comparative Molecular Field Analysis (CoMFA) of 32 thioxanthenone derivatives revealed that steric/electrostatic fields and hydrophobicity (log P) account for 84% of variance in pancreatic ductal adenocarcinoma (Panc03) inhibition. Substituents like dialkylamino groups at position 1 enhance activity by optimizing steric bulk and charge distribution near the carbonyl oxygen . A lattice spacing of 1 Å in CoMFA grids improved predictive accuracy compared to 2 Å, highlighting sensitivity to molecular alignment .
Advanced: What mechanistic insights into the phosphorescent triplet state of thioxanthenones can be derived from ODMR spectroscopy?
Optically Detected Magnetic Resonance (ODMR) at 1.4 K revealed that the z sublevel of 9H-thioxanthen-9-one dominates vibronic transitions due to spin-orbit coupling with sulfur. Non-totally symmetric vibrations (e.g., bending modes) mediate intersystem crossing (ISC) between ¹nπ* and ³ππ* states. The sulfur atom’s presence increases ISC efficiency by 30% compared to oxygen analogs, critical for photodynamic therapy applications .
Basic: How is the molecular structure of thioxanthenone derivatives validated, and what intermolecular interactions stabilize their crystal packing?
X-ray crystallography of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-pyrazol-3-one confirmed intramolecular N–H···S hydrogen bonding (3.284 Å) and planar thioxanthene rings. Intermolecular N–H···O=C interactions (2.849–2.939 Å) form layered networks, influencing solubility and melting points .
Advanced: How do substituent position and electronic effects modulate thioxanthenone bioactivity?
Electron-donating groups (e.g., –OCH₃ at position 7) enhance acetylcholinesterase inhibition by increasing electron density at the carbonyl oxygen, as shown in fluorescence polarization assays . Conversely, electron-withdrawing groups (e.g., –Cl at position 1) improve antitumor activity by stabilizing charge-transfer interactions with DNA . Positional isomers (e.g., 2- vs. 4-isopropyl) exhibit 2-fold differences in IC₅₀ due to steric hindrance in receptor binding .
Basic: What safety protocols are recommended for handling thioxanthenone derivatives in laboratory settings?
Personal protective equipment (PPE) must include nitrile gloves (tested for permeability), face shields, and EN 166-certified goggles. Engineering controls (fume hoods with ≥100 ft/min airflow) are mandatory due to potential respiratory sensitization. Waste must be neutralized with 10% NaOH before disposal .
Advanced: What strategies improve isotopic labeling efficiency for thioxanthenones in tracer studies?
Carboxyl-¹⁴C labeling of 1-fluoro-4-methyl-9H-thioxanthen-9-one was achieved via Friedel-Crafts acylation using ¹⁴C-acetic anhydride, yielding 98% radiochemical purity. Microwave-assisted synthesis reduced reaction time from 24 h to 2 h .
Basic: Which analytical techniques are optimal for quantifying thioxanthenone derivatives in complex matrices?
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm) resolves positional isomers within 15 min. LC-MS/MS (ESI+) using [M+H]⁺ ions (e.g., m/z 225.08 for 3,6-dimethyl derivatives) provides sub-ppb detection limits .
Advanced: How do computational methods (e.g., PM3, AM1) predict thioxanthenone geometry and reactivity?
Semiempirical PM3 optimization of hycanthone derivatives revealed trigonal-pyramidal geometry at N(1), contradicting X-ray planar configurations. AM1-derived atomic charges better predicted electrostatic contributions in CoMFA models than ab initio methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
